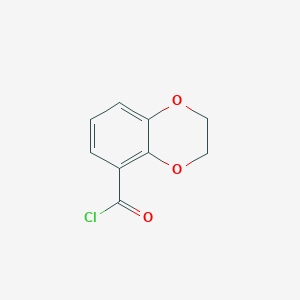

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWVBBWTJOHHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383526 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38871-41-9 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride (CAS 38871-41-9): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride, a key chemical intermediate. It details the compound's physicochemical properties, safety information, a representative synthetic pathway, and its significant application as a precursor in the development of targeted therapeutics, particularly PARP1 inhibitors for cancer therapy.

Core Properties and Safety Information

This compound is a solid, reactive acyl chloride. Its core structure, the 2,3-dihydro-1,4-benzodioxine moiety, is a recognized privileged scaffold in medicinal chemistry, appearing in numerous drug candidates due to its favorable interaction with biological targets.[1]

Physicochemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Reference |

| CAS Number | 38871-41-9 | [2][3][4] |

| Molecular Formula | C₉H₇ClO₃ | [2][3][5] |

| Molecular Weight | 198.6 g/mol | [2][5] |

| Synonyms | 2,3-dihydrobenzo[b][2][6]dioxine-5-carbonyl chloride | |

| Physical Form | Solid | |

| Typical Purity | ≥95% | |

| Storage Conditions | Store under inert atmosphere at 2-8°C. Moisture sensitive. | [6] |

| InChI Key | IEWVBBWTJOHHCY-UHFFFAOYSA-N |

Safety and Handling

As a reactive acyl chloride, this compound is corrosive and requires careful handling in a controlled laboratory environment.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [6] |

| Key Precautionary Statements | P260: Do not breathe dusts or mists. | [6] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P310: Immediately call a POISON CENTER or doctor. | ||

| Handling | Use only under a chemical fume hood. Ensure eyewash stations and safety showers are accessible. Avoid contact with skin, eyes, and clothing. | [7][8] |

| Incompatibilities | Strong oxidizing agents, bases, metals. Reacts with water. | [6][8] |

Synthesis and Reactivity

This compound is typically not the final product but a crucial intermediate for acylating nucleophiles like amines and alcohols to form stable amides and esters, respectively.

Representative Synthetic Workflow

A plausible synthetic route to the title compound starts from methyl 2,3-dihydroxybenzoate. The process involves the formation of the dioxine ring, hydrolysis of the ester, and subsequent conversion of the resulting carboxylic acid to the target acyl chloride.

References

- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. This compound|CAS 38871-41-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. This compound - C9H7ClO3 | CSSB00011324946 [chem-space.com]

- 5. 77156-54-8 CAS MSDS (1,4-Benzodioxin-2-carbonyl chloride, 2,3-dihydro-, (+)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride. It includes detailed experimental protocols for its synthesis and characterization, and explores its relevance in medicinal chemistry, particularly as a scaffold for the development of novel therapeutics.

Core Physical and Chemical Properties

This compound is a reactive acyl chloride derivative of the 2,3-dihydro-1,4-benzodioxine heterocyclic system. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The carbonyl chloride group makes it a versatile intermediate for the synthesis of a wide range of derivatives, including amides, esters, and ketones.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.61 g/mol |

| Appearance | Expected to be a solid or high-boiling liquid |

| Melting Point | Not reported. The precursor carboxylic acid has a melting point of 195.5-196.5 °C. |

| Boiling Point | Not reported. Expected to be high and likely to decompose. |

| Density | Not reported. The precursor carboxylic acid has a density of 1.4 g/cm³. |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. It will react with protic solvents like water and alcohols. |

Chemical Properties and Reactivity

As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom of the carbonyl group is susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.

Key reactions include:

-

Hydrolysis: Reacts readily with water to form the corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, and hydrochloric acid.[1][2][3] This reaction is typically vigorous.

-

Reaction with Alcohols: Reacts with alcohols to form esters.[1][2][3] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

-

Reaction with Amines: Reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[1][2][3] An excess of the amine is often used to neutralize the HCl formed.

-

Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety onto an aromatic ring.

Due to its reactivity, the compound should be handled in a dry, inert atmosphere to prevent degradation.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

-

¹H NMR: The spectrum would show signals for the aromatic protons and the four protons of the dihydrodioxine ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing carbonyl chloride group.

-

¹³C NMR: The spectrum would feature a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically in the range of 165-175 ppm). Signals for the aromatic and dihydrodioxine carbons would also be present.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the acyl chloride would be expected in the region of 1770-1815 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of a chlorine atom and the carbonyl group.

Experimental Protocols

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, which itself can be synthesized from commercially available starting materials.

Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

This precursor can be synthesized from 2,3-dihydroxybenzoic acid.

Materials:

-

2,3-dihydroxybenzoic acid

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

Procedure:

-

Esterification of 2,3-dihydroxybenzoic acid: While not always a necessary first step, protecting the carboxylic acid as a methyl ester can be advantageous for the subsequent cyclization. This can be achieved by refluxing 2,3-dihydroxybenzoic acid in methanol with a catalytic amount of sulfuric acid.

-

Cyclization to form the dihydrobenzodioxine ring: To a suspension of methyl 2,3-dihydroxybenzoate and potassium carbonate in DMF, add 1,2-dibromoethane.[4] Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up of the ester: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

-

Hydrolysis to the carboxylic acid: Stir the crude ester in a mixture of tetrahydrofuran and an aqueous solution of lithium hydroxide at room temperature until the ester is fully hydrolyzed.

-

Acidification and isolation: Remove the organic solvent under vacuum. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester. Acidify the aqueous layer with HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to yield 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

Synthesis of this compound

Materials:

-

2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Catalytic amount of DMF (if using oxalyl chloride)

Procedure:

-

Reaction setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid in anhydrous DCM.

-

Addition of chlorinating agent: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature. Alternatively, oxalyl chloride can be used with a catalytic amount of DMF.

-

Reaction completion: Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas (SO₂ or CO and CO₂) ceases and the reaction is complete (monitored by the disappearance of the carboxylic acid starting material, e.g., by IR spectroscopy).

-

Isolation of the product: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound can often be used in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum or recrystallization.

Applications in Drug Development

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The carbonyl chloride derivative is a key intermediate for synthesizing libraries of compounds for drug discovery.

A significant area of interest is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors . PARP enzymes, particularly PARP1, are crucial for DNA repair.[1][3] In cancer cells with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP1 can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.

Derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent PARP1 inhibitors.[4] For example, 2,3-dihydro-1,4-benzodioxine-5-carboxamide has served as a lead compound for the development of more potent inhibitors.[4] The carbonyl chloride allows for the facile synthesis of a wide array of amides, which can be screened for their inhibitory activity against PARP1.

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and how its inhibition can be synthetically lethal in cancer cells with homologous recombination deficiency.

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Safety and Handling

This compound is expected to be a hazardous substance due to its high reactivity.

-

Corrosive: As an acyl chloride, it is corrosive and will cause severe skin burns and eye damage upon contact.[5][6]

-

Lachrymator: It is likely a lachrymator, causing irritation to the eyes and respiratory tract.

-

Moisture Sensitive: It reacts with moisture in the air to produce corrosive HCl gas.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

-

Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as water, alcohols, and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. Its utility in the development of PARP1 inhibitors highlights the importance of the 2,3-dihydro-1,4-benzodioxine scaffold in modern drug discovery. A thorough understanding of its chemical properties, coupled with safe handling practices, is essential for its effective use in research and development. This guide provides a foundational resource for scientists and researchers working with this important class of compounds.

References

- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP1 - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. This compound | C9H7ClO3 | CID 2795031 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride, a key synthetic intermediate, belongs to the versatile 1,4-benzodioxane class of compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols for related structures, and its application in the development of novel therapeutics, particularly in the context of PARP1 inhibition for cancer therapy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design and development.

Chemical Identity and Properties

This compound is a reactive acyl chloride derivative of the 2,3-dihydro-1,4-benzodioxine core. Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 38871-41-9 | [2] |

| Molecular Formula | C₉H₇ClO₃ | [2][3] |

| Molecular Weight | 198.61 g/mol | [4] |

| Alternate Names | 1,4-Benzodioxan-5-carbonyl chloride, 2,3-dihydro- | |

| SMILES | ClC(=O)c1cccc2OCCCCOc12 |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from the corresponding carboxylic acid. While a direct protocol for the title compound is not extensively detailed in the provided literature, a general and widely applicable method involves the treatment of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. Below are detailed experimental protocols for the synthesis of a key precursor, methyl 2,3-dihydrobenzo[b][2][5]dioxine-5-carboxylate, which can be hydrolyzed to the carboxylic acid and subsequently converted to the target acyl chloride.

Synthesis of Methyl 2,3-dihydroxybenzoate (Precursor)

-

Reaction: To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) was added at 5 °C.[6]

-

Procedure: The reaction mixture was refluxed for 12 hours, then cooled to room temperature and concentrated under vacuum. The resulting mass was dissolved in ethyl acetate and washed three times with sodium carbonate solution. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to yield the product.[6]

-

Yield: 85% (0.278 g) as a white powder.[6]

-

Spectroscopic Data:

-

¹H NMR (400 MHz; DMSO-d₆; TMS) δ 9.94 (s, 2H), 7.23 (dd, J = 8.0 Hz, 1.6 Hz, 1H), 7.04 (dd, J = 7.9 Hz, 1.6 Hz, 1H), 6.75 (t, J = 7.9 Hz, 1H), 3.88 (s, 3H).[6]

-

Synthesis of Methyl 2,3-dihydrobenzo[b][2][5]dioxine-5-carboxylate

-

Reaction: 1,2-Dibromoethane (0.17 mL, 2.0 mmol) was added to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide.[6]

-

Procedure: The reaction mixture was stirred under reflux for 10 hours. Upon completion (monitored by TLC), the mixture was diluted with water and extracted with ethyl acetate.[6]

General Synthesis of Acyl Chlorides from Carboxylic Acids

The following protocol for a structurally similar compound, 8-methoxy-1,4-benzodioxane-5-carbonyl chloride, can be adapted.

-

Reaction: 138 g of the corresponding carboxylic acid and 391 g of thionyl chloride are introduced into a reaction flask equipped with a condenser.[7]

-

Procedure: The mixture is heated to 50-55 °C. After the reaction is complete, the excess thionyl chloride is distilled off under vacuum to yield the acyl chloride.[7]

-

Yield: Quantitative (100%).[7]

The synthesis workflow can be visualized as follows:

Applications in Drug Development: PARP1 Inhibition

The 2,3-dihydro-1,4-benzodioxine scaffold is a key component in the design of inhibitors for Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in the repair of single-strand DNA breaks.[6] Inhibition of PARP1 is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[6]

Derivatives of 2,3-dihydro-1,4-benzodioxine, specifically carboxamides, have been identified as potent PARP1 inhibitors through high-throughput virtual screening and subsequent enzymatic assays.[6]

Quantitative Data: PARP1 Inhibition

The following table summarizes the inhibitory activity of key compounds derived from the 2,3-dihydro-1,4-benzodioxine scaffold.

| Compound | Structure | IC₅₀ (µM) |

| 3 | (Structure not fully specified) | 12 |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |

| 10 | (Structure not fully specified) | 0.88 |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][5]oxazine-8-carboxamide | 0.082 |

Data sourced from Reference[6].

The signaling pathway involving PARP1 and the mechanism of its inhibitors can be represented as follows:

Reactivity and Further Applications

As an acyl chloride, this compound is a reactive intermediate that can readily undergo nucleophilic acyl substitution reactions. This reactivity allows for the facile synthesis of a wide range of derivatives, including amides, esters, and ketones, by reacting it with appropriate nucleophiles such as amines, alcohols, and organometallic reagents. This versatility makes it a valuable building block for creating libraries of compounds for screening in various drug discovery programs. The 1,4-benzodioxane motif itself has been explored for a multitude of biological targets, including adrenergic and serotoninergic receptors, highlighting the broad potential of its derivatives in medicinal chemistry.[1]

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - C9H7ClO3 | CSSB00011324946 [chem-space.com]

- 3. This compound | C9H7ClO3 | CID 2795031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Spectral and Synthetic Aspects of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characteristics of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride, a key intermediate in the development of various biologically active compounds. This document details the experimental protocols for its synthesis from commercially available precursors and presents its predicted spectral data in a clear, tabular format for easy reference. Furthermore, a relevant biological pathway is visualized to provide context for its application in drug discovery.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process commencing from 2,3-dihydroxybenzoic acid. The following protocols are based on established chemical transformations and data from analogous compounds.

Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate

This initial step involves the esterification of 2,3-dihydroxybenzoic acid followed by a Williamson ether synthesis to form the dioxine ring.

Experimental Protocol:

-

Esterification: To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol (approx. 0.1 M), a catalytic amount of concentrated sulfuric acid is added at 5 °C. The mixture is then refluxed for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield methyl 2,3-dihydroxybenzoate.

-

Cyclization: The methyl 2,3-dihydroxybenzoate (1.0 eq) is suspended in dimethylformamide (DMF) with potassium carbonate (1.1 eq). To this suspension, 1,2-dibromoethane (1.0 eq) is added. The reaction mixture is stirred at reflux for 10 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.

Step 2: Hydrolysis to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

A mixture of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1.0 eq), lithium hydroxide (2.0 eq), and water in tetrahydrofuran is stirred at room temperature for 10 hours. The solvent is removed under vacuum, and the residue is dissolved in water. The aqueous solution is washed with ethyl acetate to remove any unreacted ester. The aqueous layer is then acidified with 2N hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

Step 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol:

To a solution of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane, oxalyl chloride (1.5 eq) is added dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound, which can be used in subsequent reactions without further purification.

Spectral Data

Due to the limited availability of direct experimental spectral data for this compound and its carboxylic acid precursor, the following tables provide predicted data based on the analysis of closely related compounds, such as 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, and established spectroscopic principles.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | ~10-12 | br s | 1H | -COOH |

| ~7.5-7.6 | dd | 1H | Ar-H | |

| ~7.0-7.1 | dd | 1H | Ar-H | |

| ~6.9-7.0 | t | 1H | Ar-H | |

| ~4.4-4.5 | m | 2H | -OCH₂- | |

| ~4.3-4.4 | m | 2H | -OCH₂- | |

| This compound | ~7.7-7.8 | dd | 1H | Ar-H |

| ~7.1-7.2 | dd | 1H | Ar-H | |

| ~7.0-7.1 | t | 1H | Ar-H | |

| ~4.5-4.6 | m | 2H | -OCH₂- | |

| ~4.4-4.5 | m | 2H | -OCH₂- |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | ~170 | -COOH |

| ~144 | Ar-C (quaternary) | |

| ~142 | Ar-C (quaternary) | |

| ~125 | Ar-CH | |

| ~123 | Ar-C (quaternary) | |

| ~121 | Ar-CH | |

| ~120 | Ar-CH | |

| ~65 | -OCH₂- | |

| ~64 | -OCH₂- | |

| This compound | ~168 | -COCl |

| ~145 | Ar-C (quaternary) | |

| ~143 | Ar-C (quaternary) | |

| ~128 | Ar-C (quaternary) | |

| ~126 | Ar-CH | |

| ~122 | Ar-CH | |

| ~121 | Ar-CH | |

| ~65 | -OCH₂- | |

| ~64 | -OCH₂- |

Predicted Infrared (IR) Spectral Data

| Compound | Wavenumber (cm⁻¹) | Functional Group Vibration |

| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | 3300-2500 (broad) | O-H stretch |

| ~1700 | C=O stretch | |

| ~1600, ~1480 | C=C aromatic stretch | |

| ~1250 | C-O stretch | |

| This compound | ~1780 | C=O stretch (acyl chloride) |

| ~1600, ~1480 | C=C aromatic stretch | |

| ~1250 | C-O stretch | |

| ~850 | C-Cl stretch |

Predicted Mass Spectrometry Data

| Compound | m/z (relative intensity) | Interpretation |

| 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | 180 (M⁺), 163, 135, 107 | Molecular ion, loss of OH, loss of COOH, further fragmentation of the ring. |

| This compound | 198/200 (M⁺, 3:1 ratio), 163, 135, 107 | Molecular ion with chlorine isotope pattern, loss of Cl, loss of COCl. |

Biological Context and Signaling Pathway

Derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[3] Inhibition of PARP1 is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The following diagram illustrates the synthetic workflow for this compound.

References

Navigating the Uncharted Territory: A Technical Safety and Hazard Guide to 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential safety and hazard information for 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride (CAS No. 38871-41-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the information presented herein is largely inferred from the known hazards of the acyl chloride functional group and structurally related benzodioxane compounds. All personnel handling this substance must exercise extreme caution and adhere to rigorous safety protocols. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified safety professionals.

Executive Summary

This compound is a reactive chemical intermediate of interest in medicinal chemistry and drug development.[1][2] As an acyl chloride, it is predicted to be highly reactive, corrosive, and moisture-sensitive. This guide summarizes the anticipated physicochemical properties, hazards, and safety protocols necessary for its handling, storage, and disposal. The lack of specific toxicological data necessitates a conservative approach to safety, treating the compound as potentially hazardous upon inhalation, ingestion, and skin/eye contact.

Physicochemical and Toxicological Profile

Table 1: Physicochemical Properties

| Property | Value | Source/Rationale |

| Chemical Formula | C₉H₇ClO₃ | PubChem CID: 2795031[3] |

| Molecular Weight | 198.6 g/mol | ChemicalBook[4] |

| CAS Number | 38871-41-9 | ChemicalBook[4] |

| Appearance | Data not available | Inferred to be a solid or liquid at room temperature. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Reacts with water | General property of acyl chlorides.[5][6] |

| Vapor Pressure | Data not available |

Table 2: Toxicological Data (Inferred)

| Endpoint | Value | Classification/Rationale |

| Acute Oral Toxicity | Data not available | Expected to be harmful or toxic if swallowed, based on related compounds. |

| Acute Dermal Toxicity | Data not available | Expected to be toxic in contact with skin, based on related compounds. |

| Acute Inhalation Toxicity | Data not available | Expected to be toxic or fatal if inhaled, as it can release HCl gas upon contact with moisture. |

| Skin Corrosion/Irritation | Data not available | Predicted to be corrosive. Acyl chlorides cause severe skin burns.[7][8] |

| Serious Eye Damage/Irritation | Data not available | Predicted to cause serious eye damage. Acyl chlorides are known to be severely irritating and corrosive to the eyes.[7][8] |

| Respiratory Sensitization | Data not available | May cause respiratory irritation.[8] |

| Skin Sensitization | Data not available | |

| Germ Cell Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | |

| Reproductive Toxicity | Data not available | |

| STOT-Single Exposure | Data not available | May cause respiratory irritation.[8] |

| STOT-Repeated Exposure | Data not available | |

| Aspiration Hazard | Data not available |

Hazard Identification and Classification (Predicted)

Based on the acyl chloride functional group, this compound is anticipated to fall under the following GHS hazard classifications:

-

Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[7][8]

-

Serious Eye Damage/Eye Irritation, Category 1: Causes serious eye damage.[7][8]

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic by all routes of exposure.

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[8]

Hazard Statement(s): H314 - Causes severe skin burns and eye damage. H335 - May cause respiratory irritation. (Inferred)

Signal Word: Danger (Inferred)

Experimental Protocols and Handling Procedures

Due to the absence of specific experimental protocols in the literature, this section outlines general best practices for handling reactive acyl chlorides.

General Handling and Personal Protective Equipment (PPE)

All manipulations of this compound should be conducted in a certified chemical fume hood with a sash at the lowest practical height.

Required PPE:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Chemical safety goggles and a face shield.

-

Body Protection: A flame-resistant lab coat.

-

Respiratory Protection: A properly fitted respirator may be necessary for certain operations.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases. The storage area should be a designated corrosives cabinet.

Spill and Emergency Procedures

In the event of a spill, evacuate the area immediately. Do not use water to clean up the spill. Absorb the spill with a dry, inert material such as sand or vermiculite and place it in a sealed container for disposal.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Reactivity and Stability

Chemical Stability

The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere). However, it is highly sensitive to moisture.

Reactivity Profile

This compound will react exothermically, and potentially violently, with nucleophiles. Key incompatibilities include:

-

Water: Reacts to form the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[5][6]

-

Strong Bases: Reacts vigorously.

-

Strong Oxidizing Agents: May react violently.

Hazardous Decomposition Products

Upon combustion or reaction with water, hazardous decomposition products may include carbon oxides (CO, CO₂) and hydrogen chloride (HCl) gas.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

While specific safety data for this compound remains elusive, its classification as an acyl chloride provides a strong basis for inferring its significant hazards. It should be treated as a corrosive, reactive, and toxic substance. All personnel must be thoroughly trained on the handling of acyl chlorides and equipped with the appropriate personal protective equipment. A comprehensive, task-specific risk assessment is mandatory before any work with this compound is initiated. Further research into the toxicological and safety profile of this compound is highly recommended as its use in research and development continues.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H7ClO3 | CID 2795031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. aksci.com [aksci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Acyl Chloride Group on the Benzodioxine Scaffold: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzodioxine scaffold is a privileged heterocyclic motif frequently incorporated into the architecture of biologically active molecules. Its rigid structure and potential for diverse substitution patterns have made it a cornerstone in medicinal chemistry for the development of novel therapeutics. A key reactive handle for the functionalization of the benzodioxine core is the acyl chloride group. This highly reactive moiety serves as a versatile precursor for the synthesis of a wide array of derivatives, including amides, esters, and thioesters, which are prevalent in many drug candidates.

This technical guide provides an in-depth exploration of the reactivity of the acyl chloride group appended to the benzodioxine scaffold. It offers a comprehensive overview of its synthesis, quantitative reactivity data, detailed experimental protocols for its derivatization, and its application in the context of specific signaling pathways relevant to drug discovery.

Synthesis of Benzodioxine Acyl Chlorides

The most common route to benzodioxine acyl chlorides involves the conversion of the corresponding carboxylic acid. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds readily under anhydrous conditions to yield the highly reactive acyl chloride.

Quantitative Reactivity Data

| Substituent (Z) | Relative Rate (k/kH) |

| OMe | 1.6 x 10⁵ |

| Me | 1.8 x 10² |

| H | 1.0 |

| Cl | 0.2 |

| NO₂ | 0.01 |

Data adapted from studies on the solvolysis of p-Z-substituted benzoyl chlorides.

This data clearly demonstrates that electron-donating substituents (OMe, Me) significantly accelerate the reaction, while electron-withdrawing substituents (Cl, NO₂) decelerate it. This trend is critical for designing synthetic routes and predicting the reactivity of substituted benzodioxine acyl chlorides.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzodioxane-6-carbonyl chloride

A mixture of 1,4-benzodioxane-6-carboxylic acid (0.5 g), benzene (20 ml), and thionyl chloride (5 ml) is heated for one hour under reflux. The reaction mixture is then evaporated to dryness under reduced pressure to yield the crude acyl chloride, which is typically used in the subsequent step without further purification.[1]

Protocol 2: General Procedure for the Synthesis of 1,4-Benzodioxane-6-carboxamides

To a stirred solution of 1,4-benzodioxane-6-carboxylic acid (1.0 eq) and N,N-dimethylformamide (2 drops) in anhydrous dichloromethane (DCM) at 0-5 °C, oxalyl chloride (2.0 eq) is added. The reaction mixture is refluxed for 1 hour under a nitrogen atmosphere. The resulting mixture is concentrated under vacuum to yield the crude 1,4-benzodioxane-6-carbonyl chloride as a yellow oil.

To a stirred solution of the desired amine (1.0 eq) in anhydrous DCM at 0-5 °C, a solution of the freshly prepared 1,4-benzodioxane-6-carbonyl chloride in DCM is added dropwise. The reaction mixture is stirred for two hours at 0 °C and then overnight at room temperature. The reaction is quenched, and the product is purified by column chromatography.[2]

Table of Representative 1,4-Benzodioxane-6-carboxamide Syntheses

| Amine Nucleophile | Yield (%) | Spectroscopic Data Highlights |

| Aniline | 45% | IR (cm⁻¹): 3310 (N-H), 1650 (C=O). ¹H NMR (δ, ppm): 7.80 (d, 2H, Ar-H), 7.40 (t, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.30 (m, 4H, OCH₂CH₂O). |

| Benzylamine | 52% | IR (cm⁻¹): 3290 (N-H), 1645 (C=O). ¹H NMR (δ, ppm): 7.30 (m, 5H, Ar-H), 6.90 (d, 1H, Ar-H), 6.50 (t, 1H, NH), 4.60 (d, 2H, NCH₂), 4.25 (m, 4H, OCH₂CH₂O). |

| Piperidine | 68% | IR (cm⁻¹): 1630 (C=O). ¹H NMR (δ, ppm): 7.00 (m, 3H, Ar-H), 4.28 (m, 4H, OCH₂CH₂O), 3.60 (m, 4H, N(CH₂)₂), 1.60 (m, 6H, (CH₂)₃). |

Yields and spectroscopic data are representative and may vary based on specific reaction conditions and purification methods.

Protocol 3: General Procedure for the Synthesis of 1,4-Benzodioxane Esters

To a stirred solution of an alcohol or phenol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a dry, inert solvent like dichloromethane or THF at 0 °C, a solution of 1,4-benzodioxane-acyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction is typically stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with dilute acid, aqueous bicarbonate solution, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude ester is purified by column chromatography or recrystallization.

Protocol 4: General Procedure for the Synthesis of 1,4-Benzodioxane Thioesters

To a solution of a thiol (1.0 eq) and a base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane or THF, a solution of 1,4-benzodioxane-acyl chloride (1.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The workup procedure is similar to that for ester synthesis, involving aqueous washes and purification by chromatography.

Signaling Pathways and Drug Discovery Applications

Derivatives synthesized from benzodioxine acyl chlorides have shown significant activity in various biological pathways, making them attractive candidates for drug development.

Inhibition of Bacterial Cell Division via FtsZ

Benzodioxane-based compounds have been identified as potent inhibitors of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell. Inhibition of FtsZ leads to filamentation and ultimately cell death, making it a promising target for novel antibiotics.

Caption: FtsZ inhibition by benzodioxane derivatives.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

The benzodioxine scaffold is a common feature in ligands targeting G-protein coupled receptors (GPCRs), including adrenergic and serotonin receptors. These receptors are involved in a vast array of physiological processes, and their modulation is a key strategy in the treatment of cardiovascular, neurological, and psychiatric disorders.

Caption: General GPCR signaling pathway modulated by benzodioxane ligands.

Experimental and Logical Workflows

The development of drugs targeting these pathways involves a multi-step process from initial screening to lead optimization.

Drug Discovery Workflow for Enzyme Inhibitors

References

The 2,3-Dihydro-1,4-benzodioxine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxine, often referred to as 1,4-benzodioxan, is a bicyclic heterocyclic scaffold that has firmly established itself as a "privileged" structure in medicinal chemistry. Its unique combination of rigidity, metabolic stability, and hydrogen bond accepting capabilities allows it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. This guide provides a detailed exploration of the benzodioxine moiety, its role in key drug classes, the signaling pathways they modulate, and the experimental protocols used for their evaluation.

Core Attributes of the Benzodioxine Scaffold

The significance of the 2,3-dihydro-1,4-benzodioxine moiety stems from several key physicochemical properties:

-

Structural Rigidity: The fused ring system imparts a degree of conformational constraint, which can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity.

-

Hydrogen Bond Acceptors: The two ether oxygen atoms can act as hydrogen bond acceptors, crucial for anchoring the molecule within a receptor's binding pocket.

-

Metabolic Stability: The scaffold is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.

-

Synthetic Tractability: A variety of synthetic routes have been established for the core and its derivatives, allowing for systematic exploration of structure-activity relationships (SAR).[1][2]

These attributes have enabled the incorporation of the benzodioxine core into drugs targeting G-protein coupled receptors (GPCRs), enzymes, and other critical cellular components.

Case Study 1: α1-Adrenergic Receptor Antagonists – The Doxazosin Story

The most prominent examples of benzodioxine-containing drugs are selective α1-adrenoceptor antagonists, such as Doxazosin.[3] Used in the treatment of hypertension and benign prostatic hyperplasia (BPH), Doxazosin competitively inhibits post-synaptic α1-adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[4][5]

Mechanism and Signaling Pathway

α1-Adrenergic receptors are Gq-protein coupled receptors. Upon binding of an agonist like norepinephrine, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ ions.[7] The combination of increased intracellular Ca2+ and DAG activates protein kinase C (PKC), which phosphorylates downstream targets, leading to a cellular response such as smooth muscle contraction.[8] Doxazosin blocks this entire cascade by preventing the initial receptor activation.

References

- 1. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

A Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride for Chemical Researchers

Introduction: 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride, with CAS Number 38871-41-9, is a significant chemical intermediate, particularly noted for its role in the synthesis of pharmaceuticals.[1][2][3] This guide provides an in-depth overview of its commercial availability, key applications, and essential technical data for researchers, scientists, and professionals in drug development. The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, utilized in designing molecules with a wide range of biological activities.[4]

Commercial Availability and Supplier Specifications

This compound is available from a variety of commercial chemical suppliers. For research and development purposes, it is crucial to consider factors such as purity, quantity, and lead times. Below is a comparative table of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich (Merck) | ≥95% | 1g, 5g | Research and laboratory chemicals focus. |

| AK Scientific, Inc. | 95% | Inquire for bulk | Provides safety data and handling information.[5] |

| Santa Cruz Biotechnology | Inquire | Inquire | For research use only.[6] |

| BLDpharm | Inquire | Inquire | Offers cold-chain transportation.[7] |

| LEAPChem | Inquire | Inquire | Specializes in fine chemicals for R&D and bulk manufacturing.[8] |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Key Applications in Drug Synthesis

The primary application of 2,3-dihydro-1,4-benzodioxine derivatives is in the synthesis of pharmacologically active molecules. A notable example is its use as a precursor in the synthesis of Doxazosin.[9] Doxazosin is an α1-adrenergic antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[9] The 1,4-benzodioxane moiety is a key structural component that contributes to the therapeutic effects of these drugs.[4][9]

Furthermore, derivatives of 2,3-dihydrobenzo[b][1][10]dioxine-5-carboxamide have been identified as potent PARP1 inhibitors, which are a significant target in cancer therapy.[11]

Synthetic Pathway Overview: Doxazosin Synthesis

The synthesis of Doxazosin often involves the reaction of a 2,3-dihydro-1,4-benzodioxine derivative with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.[10] The carbonyl chloride functional group of this compound makes it a reactive intermediate for acylation reactions, which is a key step in the formation of the final Doxazosin molecule.

Experimental Protocol: General Procedure for Acylation

The following is a general experimental protocol for the acylation of an amine using an acyl chloride like this compound. This procedure should be adapted and optimized for specific substrates and reaction scales.

Materials:

-

This compound

-

Amine substrate

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the amine substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the tertiary amine base to the solution. This will act as a scavenger for the HCl generated during the reaction.

-

Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product using techniques such as column chromatography or recrystallization.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.[5] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Refer to the Safety Data Sheet (SDS) from the supplier for detailed safety information.[5][12][13][14]

References

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. This compound - C9H7ClO3 | CSSB00011324946 [chem-space.com]

- 3. This compound | 38871-41-9 [chemicalbook.com]

- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. scbt.com [scbt.com]

- 7. 77156-57-1|2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 11. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Solubility Profile of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Assessment

2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride, as an acyl chloride, is expected to exhibit solubility in a range of common organic solvents. Acyl chlorides are generally soluble in nonpolar and aprotic polar organic solvents.[1][2] This is due to their ability to engage in dipole-dipole interactions and London dispersion forces with solvent molecules.

Expected Solubility:

-

High Solubility: In chlorinated solvents like dichloromethane and chloroform, and ethereal solvents such as diethyl ether and tetrahydrofuran (THF). These solvents are relatively non-reactive towards acyl chlorides and can effectively solvate the molecule.

-

Moderate to High Solubility: In aromatic hydrocarbons like toluene and benzene.

-

Reactive/Unstable: Acyl chlorides are highly reactive towards protic solvents. They will react vigorously, and often violently, with water to hydrolyze into the corresponding carboxylic acid (2,3-dihydro-1,4-benzodioxine-5-carboxylic acid) and hydrochloric acid.[1][3] Similarly, they will react with alcohols (like methanol and ethanol) to form esters and with amines to form amides.[1] Therefore, these substances are not suitable as solvents for this compound.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Dichloromethane | Gravimetric | |||

| Chloroform | Gravimetric | |||

| Tetrahydrofuran | Gravimetric | |||

| Diethyl Ether | Gravimetric | |||

| Toluene | Gravimetric | |||

| Acetonitrile | Gravimetric | |||

| N,N-Dimethylformamide (DMF) | Gravimetric (Note: Potential for slow reaction) | |||

| Dimethyl Sulfoxide (DMSO) | Gravimetric (Note: Potential for slow reaction) |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is suitable for compounds that are stable in the chosen solvent.

Materials:

-

This compound

-

Selected anhydrous organic solvent(s)

-

Analytical balance

-

Vials with screw caps or sealed ampoules

-

Constant temperature bath or shaker incubator

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass sample pans or vials

-

Vacuum oven or desiccator

Procedure:

-

Solvent Saturation:

-

Add an excess amount of this compound to a known volume of the selected anhydrous organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the sealed vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry sample pan or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the sample pan or vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation at room temperature, followed by drying in a desiccator to a constant weight.

-

-

Gravimetric Analysis:

-

Once the solvent has been completely removed, weigh the sample pan or vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight minus the initial tare weight of the pan or vial.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL): (Mass of solute in g / Volume of solvent in mL) x 100

-

Solubility (mol/L): Mass of solute in g / (Molecular weight of solute in g/mol x Volume of solvent in L)

-

Safety Precautions:

-

Acyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle anhydrous solvents with care, as they are often flammable and hygroscopic.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Synthesis and Reactivity Context

This compound is typically synthesized from its corresponding carboxylic acid, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.[4] This conversion is often achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The high reactivity of the acyl chloride functional group makes it a versatile intermediate for introducing the 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety into a target molecule through reactions with nucleophiles like alcohols, amines, and phenols.[5] This reactivity is a key consideration in its handling, storage, and choice of solvents for any application. The 2,3-dihydro-1,4-benzodioxane scaffold is present in numerous biologically active compounds, highlighting the importance of understanding the chemical properties of its derivatives.[6][7]

References

- 1. byjus.com [byjus.com]

- 2. fiveable.me [fiveable.me]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. echemi.com [echemi.com]

- 5. savemyexams.com [savemyexams.com]

- 6. mdpi.com [mdpi.com]

- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride from its corresponding carboxylic acid. The protocols cover the synthesis of the precursor carboxylic acid and its subsequent conversion to the target acid chloride using standard laboratory reagents. This application note includes quantitative data, detailed methodologies, and visual diagrams to facilitate understanding and replication of the synthesis.

Introduction

2,3-Dihydro-1,4-benzodioxine derivatives are important scaffolds in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The targeted synthesis of derivatives, such as this compound, is crucial for the development of new therapeutic agents. This acid chloride is a reactive intermediate that can be used to introduce the 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety into various molecules, such as in the synthesis of amide or ester derivatives. This document outlines a reliable synthetic route for its preparation.

Data Presentation

Table 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Esterification | 2,3-Dihydroxybenzoic acid, H₂SO₄ | Methanol | 12 | Reflux | 85 |

| 2 | Cyclization | Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane, K₂CO₃ | DMF | 10 | Reflux | High |

| 3 | Hydrolysis | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, LiOH | THF/H₂O | 10 | RT | High |

Table 2: Synthesis of this compound

| Method | Reagent | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |

| A | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | - | 3-4 | RT | >90 (crude) |

| B | Oxalyl chloride ((COCl)₂) | Dichloromethane (DCM) | DMF (cat.) | 1-2 | RT | >95 (crude) |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | IR (KBr) ν (cm⁻¹) | MS (EI) m/z |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | 13.0 (s, 1H, COOH), 7.34 (dd, J=7.9, 1.8 Hz, 1H), 6.98 (dd, J=8.0, 1.7 Hz, 1H), 6.87 (t, J=7.9 Hz, 1H), 4.37-4.35 (m, 2H), 4.28-4.26 (m, 2H) | 167.0, 143.6, 141.9, 123.6, 122.3, 120.4, 119.5, 64.5, 63.6 | 3300-2500 (br, OH), 1680 (C=O), 1250 (C-O) | 180 (M⁺) |

| This compound (Predicted) | 7.5-7.0 (m, 3H), 4.4 (m, 4H) | 168.0 (C=O), 144.0, 142.0, 125.0, 123.0, 121.0, 120.0, 65.0, 64.0 | 1780 (C=O), 1240 (C-O), 750 (C-Cl) | 198/200 (M⁺, Cl isotopes) |

Note: Spectroscopic data for the final product is predicted based on typical values for similar compounds.

Experimental Protocols

Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

This procedure involves a three-step synthesis starting from 2,3-dihydroxybenzoic acid.[1]

Step 1: Esterification of 2,3-Dihydroxybenzoic acid

-

To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid at 5 °C.[1]

-

Reflux the reaction mixture for 12 hours.[1]

-

Cool the mixture to room temperature and concentrate under vacuum.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2,3-dihydroxybenzoate.

Step 2: Cyclization to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

-

To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq).[1]

-

Stir the reaction mixture under reflux for 10 hours.[1]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel.

Step 3: Hydrolysis to 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

-

To a solution of methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0 eq).[1]

-

Stir the mixture at room temperature for 10 hours.[1]

-

Remove the THF under vacuum.

-

Dilute the aqueous residue with water and wash with ethyl acetate.

-

Acidify the aqueous layer with 2N HCl and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

Synthesis of this compound

Two common methods for the conversion of the carboxylic acid to the acid chloride are provided below.

Method A: Using Thionyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 3-4 hours. The reaction can be gently heated to reflux if necessary to ensure completion.[2]

-

Monitor the reaction by observing the cessation of gas (SO₂ and HCl) evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound is often used in the next step without further purification.

Method B: Using Oxalyl Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.5 eq) to the solution at 0 °C (ice bath).[2]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by observing the cessation of gas (CO, CO₂, and HCl) evolution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude this compound can be used directly for subsequent reactions.

Visualizations

Reaction Pathway for the Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Caption: Synthesis of the precursor carboxylic acid.

Experimental Workflow for Acid Chloride Synthesis

Caption: Workflow for the two synthesis methods.

General Reaction Mechanism for Acid Chloride Formation

Caption: Mechanism with thionyl chloride.

References

experimental protocol for amide synthesis using 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride

Application Notes: Amide Synthesis Using 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of peptides, pharmaceuticals, and advanced materials. The reaction of an acyl chloride with an amine, often conducted under Schotten-Baumann conditions, is a robust and widely used method for creating this linkage.[1][2][] this compound is a valuable building block in medicinal chemistry, and its derivatives are explored for various therapeutic applications. This document provides a detailed experimental protocol for the synthesis of amides using this specific acyl chloride, aimed at researchers in drug development and synthetic chemistry.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[4] This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to yield the stable amide product.[4] A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2]

Experimental Protocol

Materials and Reagents

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, piperidine)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reagents for purification (e.g., silica gel, appropriate solvent systems for chromatography)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

General Procedure for Amide Synthesis

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent) and anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude amide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.

Data Presentation

The following table summarizes representative results for the synthesis of various amides using this compound under the conditions described above.

| Entry | Amine | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | TEA | DCM | 12 | 92 |

| 2 | Benzylamine | TEA | DCM | 6 | 95 |

| 3 | Piperidine | TEA | DCM | 4 | 98 |

| 4 | Morpholine | DIPEA | DCM | 5 | 96 |

| 5 | tert-Butylamine | TEA | DCM | 16 | 75 |

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of amides is depicted below.

Caption: Workflow for amide synthesis and purification.

General Reaction Scheme

The chemical equation for the amide synthesis is shown below.

Caption: Synthesis of N-substituted amides.

References

Application Notes: Synthesis and Evaluation of Novel PARP1 Inhibitors Based on the 2,3-Dihydro-1,4-benzodioxine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1][2][3] Inhibition of PARP1 has emerged as a clinically validated and promising strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][4] This "synthetic lethality" approach has led to the approval of several PARP1 inhibitors, including olaparib, niraparib, and rucaparib.[1] However, the development of resistance to existing PARP1 inhibitors necessitates the exploration of novel chemical scaffolds.[1]

This document details the synthesis and evaluation of a series of PARP1 inhibitors derived from the 2,3-dihydro-1,4-benzodioxine scaffold. A lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified through virtual screening and subsequently optimized through analog synthesis and scaffold hopping to yield potent inhibitors of the PARP1 enzyme.[1][2]

PARP1 Signaling Pathway in DNA Repair

PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation.[1] This PARylation serves as a scaffold to recruit other DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III, and DNA polymerase β, to the site of damage, thereby facilitating the repair process.[1]

Caption: PARP1 Signaling Pathway in Base Excision Repair.

Data Presentation

The following tables summarize the PARP1 inhibitory activity of synthesized compounds derived from the 2,3-dihydro-1,4-benzodioxine scaffold.

Table 1: Initial Lead Compounds from Virtual Screening

| Compound ID | Structure | PARP1 IC50 (µM) |

| 3 | (Structure not shown) | 12 |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 ± 0.10 |

| 10 | (Phthalazinone scaffold) | 0.88 |

Data sourced from a study by Kumar et al.[1][2]

Table 2: Structure-Activity Relationship (SAR) of 2,3-dihydro-1,4-benzodioxine Analogs

| Compound ID | Modification on Benzodioxine Scaffold | PARP1 IC50 (µM) |

| 4 | Unsubstituted | 5.8 ± 0.10 |

| 31 | Benzodioxole (five-membered ring) | ≥2.5 |

| 32 | Benzodioxepine (seven-membered ring) | >2.5 (low activity) |

Data suggests the six-membered dioxine ring is optimal for activity.[1]

Table 3: Potent Inhibitor from Scaffold Hopping and Further Modification

| Compound ID | Structure | PARP1 IC50 (µM) |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide | 0.082 |

Compound 49 was identified as the most potent inhibitor in the series through scaffold hopping from the benzodioxine core to a benzoxazinone core and subsequent modification.[1][2]

Experimental Protocols

General Synthetic Workflow

The synthesis of PARP1 inhibitors from 2,3-dihydro-1,4-benzodioxine derivatives generally follows a multi-step process starting from a substituted benzoic acid.

Caption: General Synthetic Workflow for Compound 4.

Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4)

This protocol is adapted from the synthetic scheme described by Kumar et al.[1]

Step 1: Esterification of 2,3-dihydroxybenzoic acid

-

To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3-dihydroxybenzoate.

Step 2: O-Alkylation and Cyclization

-

Dissolve methyl 2,3-dihydroxybenzoate in a suitable solvent (e.g., DMF).

-

Add potassium carbonate and 1,2-dibromoethane.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent in vacuo.

-

Dissolve the crude product in an organic solvent (e.g., DCM) and wash with aqueous acid and brine.

-